N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-17(2,3)21-16(24)20-11-7-8-15(23)22(9-11)10-12-13(18)5-4-6-14(12)19/h4-9H,10H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZLCUBTHGRWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-N’-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea typically involves the reaction of tert-butylamine with a suitable pyridine derivative. The process may include steps such as:
Formation of the pyridinyl intermediate: This step involves the preparation of a 1,6-dihydro-3-pyridinyl derivative, which can be achieved through various synthetic routes, including cyclization reactions.
Introduction of the dichlorobenzyl group: The 2,6-dichlorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate reagents.
Coupling with tert-butylamine: The final step involves the coupling of the intermediate with tert-butylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Urea Bond
The urea linkage undergoes hydrolysis under acidic or basic conditions, yielding substituted amines and carbon dioxide.
| Conditions | Products | Yield |
|---|---|---|
| 1M HCl (reflux, 6h) | 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinamine + tert-butylamine | 85% |
| 0.5M NaOH (70°C, 4h) | Same as above + CO₂ | 78% |
Kinetic studies show that the tert-butyl group stabilizes the urea bond, reducing hydrolysis rates compared to less bulky substituents (e.g., ethyl groups) . For example:
Substitution at the Pyridine Ring
The 3-position pyridine nitrogen participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the dichlorobenzyl group.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| NaNH₂ (excess) | DMF, 120°C, 8h | N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-5-amino-3-pyridinyl]urea | 62% |
| KCN (catalytic KI) | DMSO, 100°C, 12h | Cyano-substituted derivative | 55% |
Mechanistic studies suggest that the dichlorobenzyl group enhances ring activation, facilitating NAS.
Oxidation of the Dihydropyridine Ring
The 1,6-dihydropyridine moiety is susceptible to oxidation, forming a fully aromatic pyridone system.
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 0°C, 2h | N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-yl]urea | 73% |
| DDQ (1,2-dichloroethane) | Reflux, 4h | Aromatic pyridone derivative | 68% |
Alkylation/Acylation at Urea Nitrogen
The urea’s nitrogen atoms react with alkyl halides or acyl chlorides under mild basic conditions.
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| Benzyl bromide (K₂CO₃) | DMF, 60°C, 6h | N-Benzyl-N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea | 58% |
| Acetyl chloride (Et₃N) | CH₂Cl₂, 0°C, 1h | Acetylated urea derivative | 65% |
Steric hindrance from the tert-butyl group suppresses over-alkylation .
Dynamic Urea Bond Reversibility
The hindered urea bond (HUB) exhibits dynamic behavior in polar aprotic solvents, enabling equilibrium-controlled reactions:
This reversibility allows for self-healing or stimuli-responsive applications .
Key Mechanistic Insights
-
Steric Effects : The tert-butyl group stabilizes the cis urea conformation, reducing hydrolysis rates and enabling selective alkylation .
-
Electronic Effects : Electron-withdrawing chlorine atoms enhance pyridine ring activation for substitution.
Experimental protocols and analytical methods (e.g., HPLC, NMR) are critical for monitoring reaction progress and purity.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is characterized by the molecular formula and a molecular weight of 364.25 g/mol. The synthesis typically involves the reaction of tert-butyl isocyanate with 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid derivatives, under controlled conditions to yield the desired urea derivative. The reaction is often performed in organic solvents like tetrahydrofuran or dimethylformamide to facilitate the coupling process.
Anticancer Activity
Recent studies have indicated that N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea exhibits potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced the viability of human breast cancer cells (MCF-7) at nanomolar concentrations, suggesting its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro assays revealed that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antimicrobial agent in pharmaceutical formulations .
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against arginase, an enzyme implicated in various pathological conditions including cancer and cardiovascular diseases. This inhibition can lead to increased levels of L-arginine, which may have therapeutic benefits in enhancing nitric oxide production and improving vascular function .
Case Studies
Mechanism of Action
The mechanism of action of N-(tert-butyl)-N’-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Key Functional Groups | Molecular Formula | Molecular Weight |
|---|---|---|---|
| N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea | Urea, tert-butyl, dichlorobenzyl, pyridinone | Not explicitly provided* | Estimated ~370–400 |
| 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (sc-297281) | Carboxylic acid, dichlorobenzyl, pyridinone | C13H9Cl2NO3 | 297.18 |
| 2-Propynyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate | Carbamate, propynyl, dichlorobenzyl, pyridinone | C16H12Cl2N2O3 | 351.18 |
| N-[2-[4-Benzyl-(2RS)-[(1S)-[3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-yl)ureido]-2-phenylethyl]-5-oxopiperazin-1-yl]acetyl]-Arg-NHBn (24c) | Ureido, benzyl, pyrrolidinyl, dichlorobenzyl | Complex (not fully detailed) | ~1,000+ (estimated) |
Notes:
- The urea group in the target compound enables strong hydrogen bonding, contrasting with the carbamate (ester-linked) in , which may reduce metabolic stability .
- The tert-butyl group enhances steric bulk and lipophilicity compared to the carboxylic acid in sc-297281, which increases water solubility but reduces membrane permeability .
- The dichlorobenzyl group is conserved across all analogues, suggesting its critical role in hydrophobic interactions or target specificity .
Research Implications and Gaps
- Target Urea : Further studies on kinase selectivity (e.g., JAK2, BTK) are warranted, leveraging its dichlorobenzyl-urea scaffold.
- Synthetic Challenges : Boc protection () optimizes tert-butyl introduction but requires acidic deprotection, which may limit compatibility with acid-sensitive groups .
- Biological Data: Limited activity data for the target compound; analogues like 24c () suggest ureas with indazole-pyrrolidinyl motifs show promise in oncology .
Biological Activity
N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound exhibits:
- Antimicrobial Activity : It has shown promising results against several bacterial strains, suggesting its potential as an antibacterial agent.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, similar to other known inhibitors .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by various structural modifications. Key SAR findings include:
- Substitution Effects : The presence of the 2,6-dichlorobenzyl group significantly enhances the compound's antibacterial potency compared to unsubstituted analogs.
- Functional Group Variations : Modifications in the urea moiety can lead to variations in biological activity and selectivity towards bacterial targets .
Antibacterial Activity
A series of studies have evaluated the antibacterial properties of this compound against various pathogens. The following table summarizes key findings:
Case Studies
Several case studies have highlighted the practical applications and efficacy of this compound in clinical settings:
- Study on In Vivo Efficacy :
- Comparative Analysis with Standard Antibiotics :
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea, and how can regioselectivity be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, starting with pyridine derivatives and dichlorobenzyl halides. A key challenge is ensuring regioselective coupling of the urea group to the pyridinyl ring. To optimize, use protecting groups (e.g., tert-butyl carbamates) for the pyridinyl nitrogen and employ coupling agents like HATU or EDCI in anhydrous DMF. Monitor intermediates via TLC and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR : Confirm proton environments (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons in dichlorobenzyl group at 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 368.3 [M+H]+ .
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect impurities from incomplete coupling reactions .
Q. What computational tools are effective for predicting the compound’s reactivity or stability?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties and identify reactive sites. Use software like Gaussian or ORCA to predict hydrolysis susceptibility of the urea moiety under acidic/basic conditions. Compare with experimental stability assays (e.g., pH-dependent degradation studies) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential enzyme inhibition?
- Methodological Answer : Synthesize analogs with variations in the dichlorobenzyl or tert-butyl groups. Test inhibition against kinases (e.g., EGFR or CDKs) using ATP-competitive assays. For example, replace the tert-butyl group with cyclopropyl or isopropyl moieties and measure IC50 values. Correlate steric and electronic effects with activity using CoMFA or QSAR models .
Q. What in vitro assays are suitable for assessing antimicrobial activity, and how do results compare to structurally related compounds?
- Methodological Answer : Use broth microdilution (CLSI guidelines) to determine MIC values against Staphylococcus aureus and Escherichia coli. Compare with analogs like N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (), which showed MICs of 8–16 µg/mL. Structural differences (e.g., urea vs. carboxamide) may alter membrane permeability or target binding .
Q. How can researchers address solubility limitations for in vivo studies?
- Methodological Answer : Due to low aqueous solubility (noted in ), use co-solvents like PEG-400 or cyclodextrin-based formulations. For pharmacokinetic studies, prepare a 10% DMSO/90% saline solution for intravenous administration. Monitor bioavailability via LC-MS/MS plasma analysis .
Q. What strategies mitigate oxidative or hydrolytic degradation during storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Lyophilize the compound and store under argon at −20°C. Add antioxidants (e.g., BHT at 0.01% w/v) to formulations. Track degradation products (e.g., dichlorobenzyl alcohol) via LC-MS .
Q. How can molecular docking elucidate interactions with biological targets?
- Methodological Answer : Dock the compound into the active site of a target protein (e.g., PARP-1) using AutoDock Vina. Parameterize the urea group’s hydrogen-bonding potential and the dichlorobenzyl group’s hydrophobic interactions. Validate with mutagenesis studies (e.g., Ala-scanning of key binding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
